molecular formula C7H4BrNO4 B046716 3-Bromo-2-nitrobenzoic acid CAS No. 116529-61-4

3-Bromo-2-nitrobenzoic acid

Cat. No. B046716
M. Wt: 246.01 g/mol
InChI Key: JAURIZJCCFDGDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Bromo-2-nitrobenzoic acid and its derivatives often involves nucleophilic substitution reactions. For instance, 3-Bromo-2-nitrobenzo[b]thiophene reacts with amines in N,N-dimethylformamide to produce N-substituted 3-amino-2-nitrobenzo[b]thiophenes and their isomers, showcasing the compound's reactivity and potential for creating structurally diverse molecules (Guerrera et al., 1995).

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-nitrobenzoic acid derivatives has been elucidated using spectroscopic techniques. These studies provide insight into the compound's electronic and spatial configuration, crucial for understanding its reactivity and interactions. For example, FT-IR and molecular structure analysis of related compounds, such as 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, offer detailed information about the vibrational modes and structural parameters that are vital for chemical synthesis and application (Kumar et al., 2014).

Chemical Reactions and Properties

3-Bromo-2-nitrobenzoic acid undergoes various chemical reactions, highlighting its utility in synthetic chemistry. Its reactivity with nucleophiles, under the influence of bases, leads to the formation of unexpected isomers, demonstrating the compound's versatile chemical behavior (Cosimelli et al., 2001). Additionally, studies on the stability and degradation of bioactive nitrocompounds, such as 4-bromomethyl-3-nitrobenzoic acid, under various conditions provide essential insights into their chemical stability, critical for pharmaceutical applications (Freitas et al., 2014).

Scientific Research Applications

  • Synthesis of 4-Amino-3-Nitrobenzo[b]thiophenes : A study by Guerrera et al. (1995) discovered a novel aromatic nucleophilic substitution with rearrangement reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines. This reaction leads to unexpected isomers and has potential applications in the synthesis of 4-amino-3-nitrobenzo[b]thiophenes (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

  • Synthesis of 2-Bromo-3-Methylbenzoic Acid : Bunnett and Rauhut (2003) demonstrated that 2-bromo-3-methylbenzoic acid can be synthesized using 2-bromo-4-nitrotoluene and petroleum ether. This compound has potential applications in filter aids and halogenation processes (Bunnett & Rauhut, 2003).

  • Sodium Bromide in Organic Synthesis : A study by Cai and Shui (2005) found that adding sodium bromide to the reaction mixture significantly increases the yield of 3-methyl-4-nitrobenzoic acid. This suggests a free radical mechanism and potential applications in organic synthesis (Cai & Shui, 2005).

  • Organic Electronics Applications : A 2014 study by Kumar et al. revealed that 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate is a stable, hyper-conjugative compound with a unique FT-IR spectrum. This compound shows promise for use in organic electronics (Kumar et al., 2014).

  • HPLC-UV Analysis in Bioactive Compounds : The study by Freitas et al. (2014) discusses a method for determining 4-bromomethyl-3-nitrobenzoic acid (ANB) using HPLC-UV. The method shows high precision, accuracy, linearity, and robustness, with a degradation product identified as 4-hydroxymethyl-3-nitrobenzoic acid (ANOH). This has implications for the analysis of bioactive nitro compounds (Freitas et al., 2014).

  • Sulfhydryl Group Determination in Biological Materials : A classic study by Ellman (1959) demonstrates the use of a water-soluble aromatic disulfide, useful for determining sulfhydryl groups in biological materials. This compound has potential for splitting disulfide bonds by reduced heme in blood (Ellman, 1959).

  • Hydrogen Bond Study in Crystals : Calabrese et al. (1966) studied the C-H stretching frequency of propargyl 2-bromo-3-nitrobenzoate crystals. The results suggest that the C-H stretching frequency may be influenced by the proton acceptor's activity, offering insights into hydrogen bonding in crystals (Calabrese, McPhail, & Sim, 1966).

  • Luminescence Quantum Yield in Complexes : A study by Bettencourt-Dias and Viswanathan (2006) explored the nitro-functionalization and luminescence quantum yield of Eu(III) and Tb(III) benzoic acid complexes. The results showed weak luminescence as solids, with quantum yields around 1 and 3% for Eu(III) and Tb(III) complexes, respectively (de Bettencourt-Dias & Viswanathan, 2006).

Safety And Hazards

3-Bromo-2-nitrobenzoic acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . If swallowed, seek immediate medical assistance .

properties

IUPAC Name

3-bromo-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAURIZJCCFDGDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296272
Record name 3-bromo-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-nitrobenzoic acid

CAS RN

116529-61-4
Record name 3-bromo-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-nitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
3-Bromo-2-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Bromo-2-nitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
3-Bromo-2-nitrobenzoic acid
Reactant of Route 6
3-Bromo-2-nitrobenzoic acid

Citations

For This Compound
10
Citations
JLE Erickson, JM Dechary… - Journal of the American …, 1952 - ACS Publications
… 3-Bromo-2-nitrobenzoic acid (III) has been obtained in small quantities by the neutral permanganate oxidation of a mixture of 3-bromo- and 4bromo-2-nitrotoluene,1 and an unspecified …
Number of citations: 18 pubs.acs.org
TR Pullig - 1953 - repository.lsu.edu
… acid by a mixture of nitric and sulfuric acids readily yielded 5~bromo-2«nltrobenzoic acid which was easily separated from the accompanying 3-bromo-2-nitrobenzoIc acid by extraction …
Number of citations: 2 repository.lsu.edu
LA Elson, CS Gibson, JDA Johnson - Journal of the Chemical Society …, 1929 - pubs.rsc.org
… On oxidation with potassium permanganate in neutral solution it was converted into a bromonitrobenzoic acid, mp 249-253', which was doubtless 3-bromo-2-nitrobenzoic acid, since …
Number of citations: 7 pubs.rsc.org
JM Dechary - 1952 - digitalcommons.lsu.edu
The author la gratefully appreciative of the guidance and erusourage-Mst given him by Dr* JLE Erickeon who supervised the planning and execution of this investigation* He la …
Number of citations: 2 digitalcommons.lsu.edu
HJ Li, YC Wu, JH Dai, Y Song… - Journal of the Chinese …, 2014 - Wiley Online Library
… For example, the nitration of 3-bromobenzoic acid (5) gives 5-bromo-2-nitrobenzoic acid (6a, 83% yield) and 3-bromo-2-nitrobenzoic acid (6b, 13% yield) and the potential isomer of 3-…
Number of citations: 6 onlinelibrary.wiley.com
Q Zhou, BB Snider - The Journal of organic chemistry, 2010 - ACS Publications
… Oxidation of 34 with potassium dichromate and sulfuric acid gave 3-bromo-2-nitrobenzoic acid, (13) which was treated with K 2 CO 3 and MeI in DMF to give 33 in 69% overall yield (see …
Number of citations: 28 pubs.acs.org
A Jacquart, P Tauc, RB Pansu, E Ishow - scholar.archive.org
… nitrobenzoic acid 8 and 3-bromo-2-nitrobenzoic acid were obtained in a ratio 88:12 in a total … and 3-bromo-2-nitrobenzoic acid (1 g, 4.06 mmol) in pyridine (1.5 mL) at 0 C were added …
Number of citations: 0 scholar.archive.org
EA COLSON - pubs.rsc.org
2 ABSTRACTS OF CHEMICAL PAPERS. organic or mineral acids decompose, at a sufficiently high temperature, into the corresponding acid and an olefine. Thus ethyl benzoate is …
Number of citations: 2 pubs.rsc.org
Q Zhou - 2011 - search.proquest.com
… Oxidation of 2.65 with potassium dichromate and sulfuric acid gave 3-bromo-2nitrobenzoic acid (2.66),17 which was treated with K2CO3 and MeI in DMF to give 2.63 in 69% overall …
Number of citations: 1 search.proquest.com
DJH Brock - 1962 - open.uct.ac.za
… The proposed preparation of this involved the condensation of 3-bromo-2-nitrobenzoic acid (I) and p-phe~lene diamj ne, ·with reduction of the ensuing aminoni trodiphenylamine (II). …
Number of citations: 0 open.uct.ac.za

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.